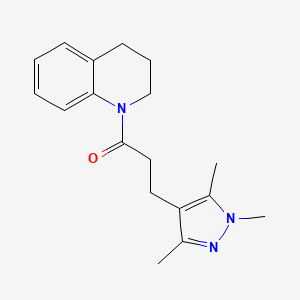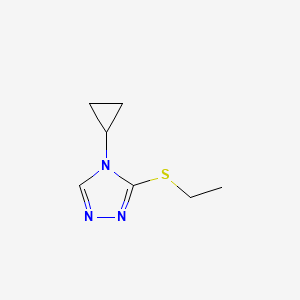
4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the triazole family, which is known for its diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been reported to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for DNA synthesis.
Biochemical and Physiological Effects
Studies have shown that this compound can have significant biochemical and physiological effects. For example, it has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole in lab experiments is its diverse range of biological activities. This makes it a useful tool for investigating various cellular processes and diseases. Additionally, the synthesis method for the compound is relatively simple and yields high purity and good yields of the product.
However, there are also limitations to using this compound in lab experiments. For example, the compound may have off-target effects, leading to unintended consequences. Additionally, the compound may not be suitable for use in certain experimental systems due to its chemical properties.
Orientations Futures
There are several future directions for research on 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole. One area of interest is the development of new synthetic methods for the compound, which may improve yields or reduce the use of hazardous reagents. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, investigations into the toxicity and safety of the compound are also needed to ensure its suitability for use in human or animal studies.
Conclusion
In conclusion, this compound is a chemical compound with diverse biological activities and potential applications in various fields. The synthesis method for the compound is relatively simple and yields high purity and good yields of the product. However, there are also limitations to using the compound in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole involves the reaction of ethyl 4-cyclopropyl-2-methylthio-1H-imidazole-5-carboxylate with hydrazine hydrate in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sulfur to obtain this compound. This method has been reported to yield high purity and good yields of the product.
Applications De Recherche Scientifique
4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has been reported to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory activities. Additionally, it has been investigated for its potential use as a herbicide and insecticide.
Propriétés
IUPAC Name |
4-cyclopropyl-3-ethylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-2-11-7-9-8-5-10(7)6-3-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTZSSKDGMKWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=CN1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)


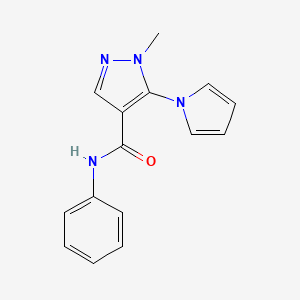
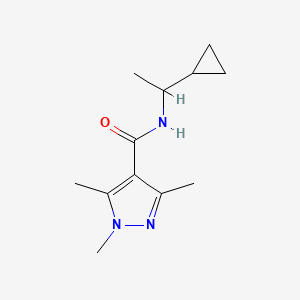
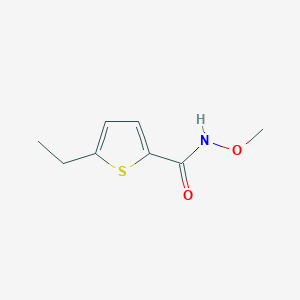
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)


![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)

